1-(2-chlorobenzyl)-2-{1-[4-(2-methylpropyl)phenyl]ethyl}-1H-benzimidazole
Overview
Description
BRP-7 is a benzimidazole derivative identified as a potential anti-leukotriene agent. It targets the 5-lipoxygenase-activating protein (FLAP) and has shown promising results in inhibiting leukotriene biosynthesis both in vitro and in vivo . This compound is particularly noted for its anti-inflammatory properties and potential therapeutic applications in treating conditions related to leukotriene overproduction .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of BRP-7 involves multiple steps, starting with the preparation of the benzimidazole core. The process typically includes the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.
Industrial Production Methods
Industrial production of BRP-7 follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow synthesis and automated reaction monitoring. The final product is purified using methods like recrystallization and chromatography to ensure high purity and consistency .
Chemical Reactions Analysis
Types of Reactions
BRP-7 undergoes several types of chemical reactions, including:
Oxidation: BRP-7 can be oxidized under specific conditions, leading to the formation of various oxidized derivatives.
Reduction: The compound can also undergo reduction reactions, typically involving the reduction of nitro groups to amines.
Substitution: BRP-7 can participate in substitution reactions, where functional groups on the benzimidazole ring are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives. Substitution reactions can result in a variety of substituted benzimidazole compounds .
Scientific Research Applications
BRP-7 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying benzimidazole derivatives and their chemical properties.
Biology: Investigated for its role in inhibiting leukotriene biosynthesis and its potential anti-inflammatory effects.
Medicine: Explored as a therapeutic agent for conditions related to leukotriene overproduction, such as asthma and allergic reactions.
Industry: Potential applications in the development of anti-inflammatory drugs and other pharmaceutical products
Mechanism of Action
BRP-7 exerts its effects by inhibiting the 5-lipoxygenase-activating protein (FLAP). This inhibition prevents the activation of the 5-lipoxygenase enzyme, which is crucial for the biosynthesis of leukotrienes. By blocking this pathway, BRP-7 reduces the production of leukotrienes, thereby exerting its anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
MK-886: Another FLAP inhibitor with similar anti-leukotriene properties.
Zileuton: A direct 5-lipoxygenase inhibitor used in the treatment of asthma.
Montelukast: A leukotriene receptor antagonist used to manage asthma and allergic rhinitis.
Uniqueness of BRP-7
BRP-7 is unique in its selective inhibition of FLAP without significantly affecting other enzymes like cyclooxygenase-1 (COX-1) or microsomal prostaglandin E2 synthase-1. This selectivity reduces the risk of side effects associated with non-selective inhibitors, making BRP-7 a promising candidate for further development .
Properties
IUPAC Name |
1-[(2-chlorophenyl)methyl]-2-[1-[4-(2-methylpropyl)phenyl]ethyl]benzimidazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27ClN2/c1-18(2)16-20-12-14-21(15-13-20)19(3)26-28-24-10-6-7-11-25(24)29(26)17-22-8-4-5-9-23(22)27/h4-15,18-19H,16-17H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSOFSWHYZCGXSL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=CC=C(C=C1)C(C)C2=NC3=CC=CC=C3N2CC4=CC=CC=C4Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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